molecular formula C9H15N3 B7846375 N2-Isopropyl-5-methylpyridine-2,3-diamine

N2-Isopropyl-5-methylpyridine-2,3-diamine

Cat. No.: B7846375
M. Wt: 165.24 g/mol
InChI Key: IZKCUPYMFVIDEN-UHFFFAOYSA-N
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Description

N2-Isopropyl-5-methylpyridine-2,3-diamine is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Isopropyl-5-methylpyridine-2,3-diamine typically involves the reaction of 5-methylpyridine-2,3-diamine with isopropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using techniques such as crystallization or chromatography to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

N2-Isopropyl-5-methylpyridine-2,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N2-Isopropyl-5-methylpyridine-2,3-dione, while reduction could produce this compound derivatives with altered functional groups .

Mechanism of Action

The mechanism of action of N2-Isopropyl-5-methylpyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-Isopropyl-5-methylpyridine-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its interaction with hydrophobic targets in biological systems .

Properties

IUPAC Name

5-methyl-2-N-propan-2-ylpyridine-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-6(2)12-9-8(10)4-7(3)5-11-9/h4-6H,10H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKCUPYMFVIDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)NC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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